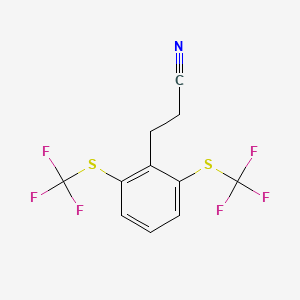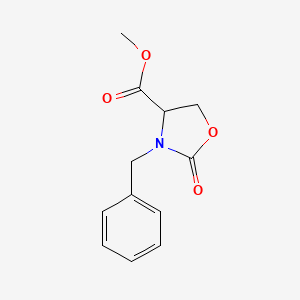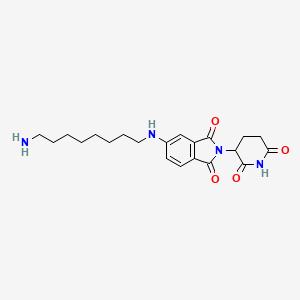
Thalidomide-5-NH2-C8-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5-NH2-C8-NH2 is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. This compound has been synthesized to enhance the biological activity of thalidomide and to explore new therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH2-C8-NH2 involves multiple steps, starting from thalidomideThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5-NH2-C8-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Thalidomide-5-NH2-C8-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Thalidomide-5-NH2-C8-NH2 involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific proteins, thereby modulating various cellular processes. The compound also affects signaling pathways involved in inflammation and angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A thalidomide analog with potent anti-inflammatory and anti-angiogenic effects.
Uniqueness
Thalidomide-5-NH2-C8-NH2 is unique due to its specific modifications, which enhance its biological activity and therapeutic potential compared to other thalidomide derivatives. Its unique structure allows for more targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H28N4O4 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
5-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H28N4O4/c22-11-5-3-1-2-4-6-12-23-14-7-8-15-16(13-14)21(29)25(20(15)28)17-9-10-18(26)24-19(17)27/h7-8,13,17,23H,1-6,9-12,22H2,(H,24,26,27) |
Clé InChI |
XCRKJDZSUFZXGE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


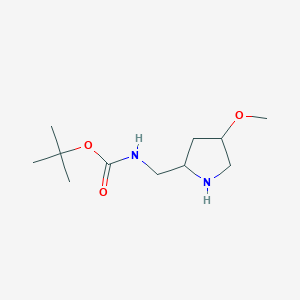
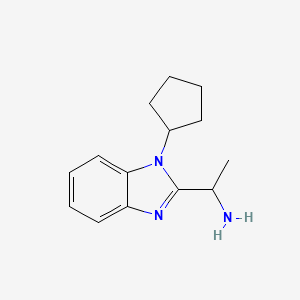
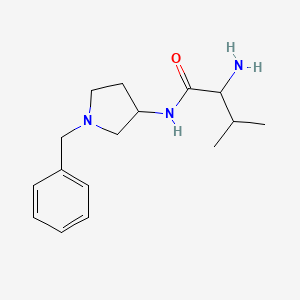
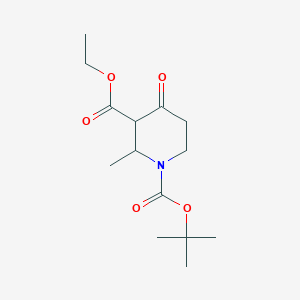
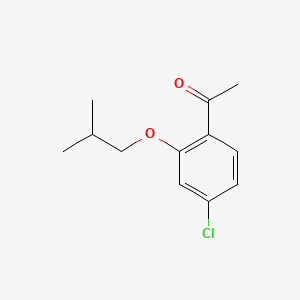
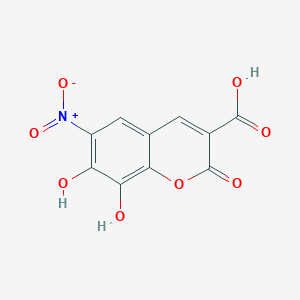

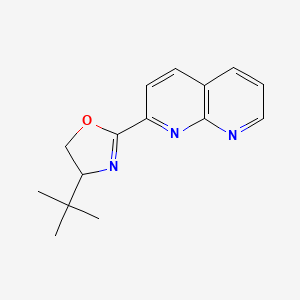
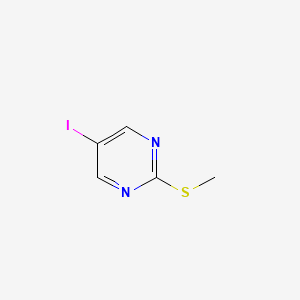
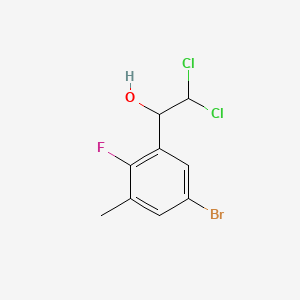
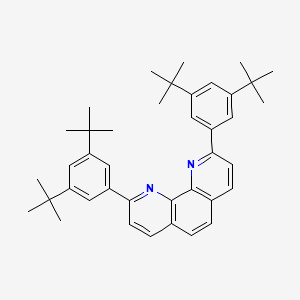
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)
